An In-depth Technical Guide to (4-Chloro-2,5-dimethoxyphenyl)methanol
An In-depth Technical Guide to (4-Chloro-2,5-dimethoxyphenyl)methanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
(4-Chloro-2,5-dimethoxyphenyl)methanol is a substituted benzyl alcohol that holds significant potential as a versatile building block in medicinal chemistry and organic synthesis. Its unique substitution pattern, featuring a chlorine atom and two methoxy groups on the aromatic ring, provides a scaffold for the development of novel compounds with diverse biological activities. The methoxy groups can enhance lipophilicity and influence metabolic stability, while the chlorine atom can modulate electronic properties and provide a site for further functionalization, making this molecule a person of interest in the design of new therapeutic agents.[1][2] This guide offers a comprehensive overview of its chemical identity, synthesis, potential applications in drug development, and essential safety protocols.
Chemical Identity and Physicochemical Properties
Proper identification and understanding of the physicochemical properties of a compound are fundamental for its application in research and development.
CAS Number: 1394837-77-4[3]
Molecular Formula: C₉H₁₁ClO₃
Molecular Weight: 202.63 g/mol
IUPAC Name: (4-Chloro-2,5-dimethoxyphenyl)methanol
Physicochemical Data Summary
| Property | Value | Source |
| Exact Mass | 202.0397 g/mol | |
| LogP | 1.85 | |
| Polar Surface Area | 38.69 Ų | |
| Hydrogen Bond Donors | 1 | |
| Hydrogen Bond Acceptors | 3 | |
| Rotatable Bonds | 3 |
Synthesis of (4-Chloro-2,5-dimethoxyphenyl)methanol
The synthesis of (4-Chloro-2,5-dimethoxyphenyl)methanol can be logically approached through the reduction of the corresponding benzaldehyde, 4-Chloro-2,5-dimethoxybenzaldehyde. This precursor is a critical intermediate whose preparation is a key first step.
Synthesis of the Precursor: 4-Chloro-2,5-dimethoxybenzaldehyde
A common route to substituted benzaldehydes is through the formylation of an appropriately substituted benzene ring. In this case, starting from 1-chloro-2,5-dimethoxybenzene, a Vilsmeier-Haack reaction provides an effective method for introducing the aldehyde functionality.
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, cool a solution of dimethylformamide (DMF) in an appropriate solvent (e.g., dichloromethane) to 0 °C.
-
Vilsmeier Reagent Formation: Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF solution. Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.
-
Formylation: Add a solution of 1-chloro-2,5-dimethoxybenzene to the reaction mixture dropwise, maintaining the temperature at 0 °C.
-
Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and then heat to a moderate temperature (e.g., 50-60 °C) for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Cool the reaction mixture and carefully pour it onto crushed ice. Neutralize the mixture with a base (e.g., sodium hydroxide solution) until it is alkaline.
-
Extraction and Purification: Extract the product with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure 4-Chloro-2,5-dimethoxybenzaldehyde.[4]
Reduction to (4-Chloro-2,5-dimethoxyphenyl)methanol
The reduction of an aldehyde to a primary alcohol is a fundamental and reliable transformation in organic synthesis. Mild reducing agents such as sodium borohydride (NaBH₄) are well-suited for this purpose, offering high chemoselectivity and operational simplicity.[5][6]
-
Dissolution: Dissolve 4-Chloro-2,5-dimethoxybenzaldehyde (1.0 eq) in a suitable alcoholic solvent, such as methanol or ethanol, in a round-bottom flask equipped with a magnetic stirrer.[7]
-
Cooling: Cool the solution to 0 °C in an ice bath. This is crucial for controlling the exothermic reaction.
-
Addition of Reducing Agent: Add sodium borohydride (NaBH₄) (1.1-1.5 eq) portion-wise to the stirred solution. The portion-wise addition helps to manage the reaction rate and prevent excessive foaming.
-
Reaction Monitoring: Allow the reaction mixture to stir at 0 °C for 30 minutes and then warm to room temperature. Monitor the disappearance of the starting aldehyde by TLC. The reaction is typically complete within 1-2 hours.
-
Quenching: Once the reaction is complete, cool the mixture back to 0 °C and slowly add a dilute acid (e.g., 1 M HCl) to quench the excess NaBH₄ and neutralize the reaction mixture. Be cautious as hydrogen gas will be evolved.
-
Extraction: Remove the organic solvent under reduced pressure. Add water to the residue and extract the product with an appropriate organic solvent, such as ethyl acetate or dichloromethane.
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate using a rotary evaporator. The resulting crude (4-Chloro-2,5-dimethoxyphenyl)methanol can be purified by flash column chromatography on silica gel if necessary.
Applications in Drug Discovery and Development
The 2,5-dimethoxyphenyl moiety is a recognized pharmacophore in compounds targeting the central nervous system (CNS), particularly as agonists for serotonin receptors like 5-HT₂A.[8] For instance, the structurally related compound 4-Chloro-2,5-dimethoxyamphetamine (DOC) is a known psychedelic hallucinogen.[9][10] While (4-Chloro-2,5-dimethoxyphenyl)methanol itself is not known to be psychoactive, its core structure makes it a valuable precursor for synthesizing libraries of novel CNS-active compounds.
Furthermore, derivatives of 2,5-dimethoxybenzoic acid, which can be accessed from (4-Chloro-2,5-dimethoxyphenyl)methanol via oxidation, have been investigated as potential anticancer agents.[8] Specifically, chalcones bearing the 2',5'-dimethoxy substitution pattern have demonstrated cytotoxic effects against various cancer cell lines by disrupting microtubule polymerization.[8]
Therefore, (4-Chloro-2,5-dimethoxyphenyl)methanol serves as a strategic starting material for:
-
CNS Drug Discovery: Synthesis of novel serotonin receptor modulators for potential applications in treating psychiatric disorders.
-
Oncology Research: Development of new anticancer agents based on the dimethoxychalcone scaffold.
-
Fragment-Based Drug Design: The molecule can be used as a fragment for screening against various biological targets.
Safety and Handling
General Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood.
-
Avoid Contact: Avoid contact with skin, eyes, and clothing. In case of contact, rinse immediately with plenty of water.
-
Ingestion and Inhalation: Avoid ingestion and inhalation of dust or vapors.
Hazard Identification (Inferred):
Based on the precursor 4-Chloro-2,5-dimethoxybenzaldehyde, the following hazards may be anticipated:[4]
-
Harmful if swallowed.
-
Causes skin irritation.
-
Causes serious eye irritation.
-
May cause respiratory irritation.
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated place.
-
Keep away from strong oxidizing agents.
Conclusion
(4-Chloro-2,5-dimethoxyphenyl)methanol is a valuable chemical intermediate with significant potential for application in drug discovery and organic synthesis. Its straightforward synthesis from readily available precursors, combined with the known biological relevance of its core structure, makes it an attractive building block for researchers and scientists in the pharmaceutical industry. Adherence to proper safety protocols is essential when handling this and related compounds.
References
-
(4-chloro-2,5-dimethoxyphenyl)methanol | 1394837-77-4 - MOLBASE. Available from: [Link]
- CN106588685A - Preparation method of 4-Chloro-2,5-dimethoxyacetoace tanilide - Google Patents.
-
Synthesis of DOC - 4-Chloro-2,5-dimethoxyamphetamine - Erowid. Available from: [Link]
-
Critical Review Report: DOC (4-Chloro-2,5-dimethoxyamfetamine) - LJMU Research Online. Available from: [Link]
-
4-Chloro-2,5-dimethoxybenzaldehyde | C9H9ClO3 | CID 11008959 - PubChem. Available from: [Link]
-
reduction of aldehydes and ketones - Chemguide. Available from: [Link]
-
Alcohol synthesis by carbonyl compound reduction - Organic Chemistry Portal. Available from: [Link]
-
Synthesis of 4-Chloro-2,5-Dimethoxyphenethylamine (2C-C) - designer-drug.com. Available from: [Link]
-
Synthesis of Alcohols; Reduction of Ketones and Aldehydes - Chad's Prep®. Available from: [Link]
-
4-Chloro-2,5-Dimethoxyamphetamine - SWGDrug. Available from: [Link]
-
4-Chloro-2,5-dimethoxyamphetamine - wikidoc. Available from: [Link]
- WO2011060302A1 - Reduction of aldehydes and ketones to alcohols - Google Patents.
-
The Role of Methanol in Pharma-Grade Compound Extraction. Available from: [Link]
-
How Does 2,5-Dimethoxybenzyl Alcohol Function In Organic Synthesis? - Bloom Tech. Available from: [Link]
-
Influence of chloro substituent on mesomorphism of unsymmetrical achiral four-ring bent-core compounds: synthesis and characteri - The Royal Society of Chemistry. Available from: [Link]
Sources
- 1. bloomtechz.com [bloomtechz.com]
- 2. rsc.org [rsc.org]
- 3. 1394837-77-4|(4-Chloro-2,5-dimethoxyphenyl)methanol|BLD Pharm [bldpharm.com]
- 4. 4-Chloro-2,5-dimethoxybenzaldehyde | C9H9ClO3 | CID 11008959 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. Synthesis of Alcohols; Reduction of Ketones and Aldehydes - Chad's Prep® [chadsprep.com]
- 7. The Role of Methanol in Pharma-Grade Compound Extraction [purosolv.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. swgdrug.org [swgdrug.org]
- 10. 4-Chloro-2,5-dimethoxyamphetamine - wikidoc [wikidoc.org]
